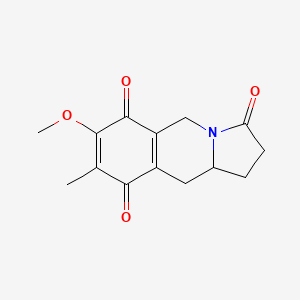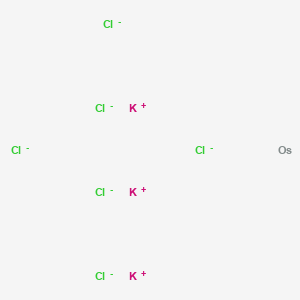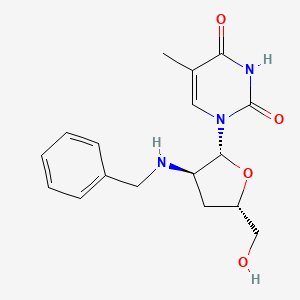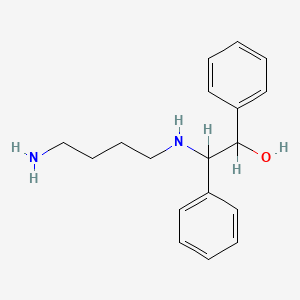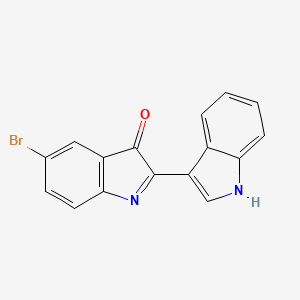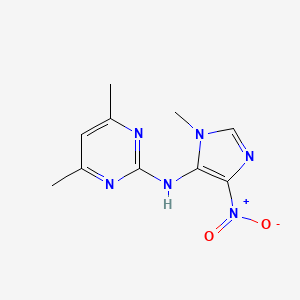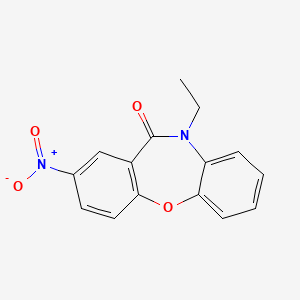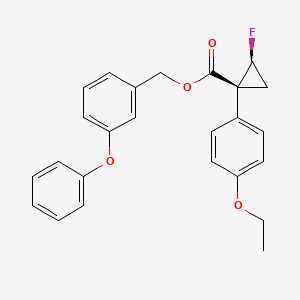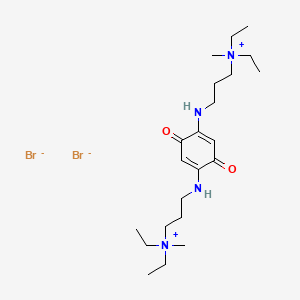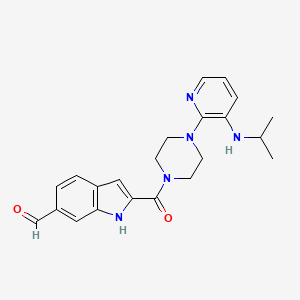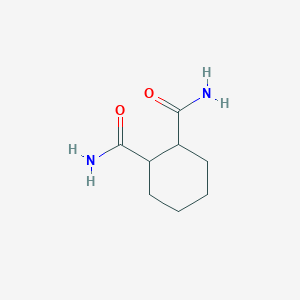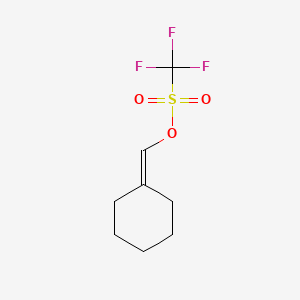
Cyclohexylidenemethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylidenemethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F3O3S It is known for its unique structure, which includes a cyclohexylidene group attached to a trifluoromethanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexylidenemethyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of cyclohexylideneacetaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylidenemethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The double bond in the cyclohexylidene group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile, under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while addition reactions could result in various cyclohexylidene derivatives.
Aplicaciones Científicas De Investigación
Cyclohexylidenemethyl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the development of new drugs.
Material Science: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of cyclohexylidenemethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound facilitates the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl trifluoromethanesulfonate: Similar in structure but lacks the cyclohexylidene group.
Tetrabutylammonium triflate: Contains a triflate group but has a different cationic component.
Difluoromethyl trifluoromethanesulfonate: Similar in reactivity but has different substituents.
Uniqueness
Cyclohexylidenemethyl trifluoromethanesulfonate is unique due to its combination of a cyclohexylidene group and a trifluoromethanesulfonate ester. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable in specialized applications.
Propiedades
Número CAS |
53282-32-9 |
|---|---|
Fórmula molecular |
C8H11F3O3S |
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
cyclohexylidenemethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h6H,1-5H2 |
Clave InChI |
GCBOFZACDIPPCH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=COS(=O)(=O)C(F)(F)F)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



